N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide is an intriguing organic compound that has garnered attention for its unique structural features and potential applications in various scientific fields. This compound's molecular framework combines a sulfonyl group, tetrahydroisoquinoline, and a trifluoromethyl-substituted benzamide, making it a valuable subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide typically involves a multi-step process:
Formation of the Tetrahydroisoquinoline Core: This step may include the Pictet-Spengler reaction, where an amine and an aldehyde or ketone react in the presence of an acid catalyst to form the tetrahydroisoquinoline nucleus.
Introduction of the Sulfonyl Group: The sulfonylation of the tetrahydroisoquinoline core can be achieved using a sulfonyl chloride reagent in the presence of a base.
Attachment of the Benzamide Moiety: The final step involves coupling the trifluoromethyl-substituted benzamide with the sulfonylated tetrahydroisoquinoline using conventional amide bond-forming techniques such as HATU or EDC coupling in the presence of a base.
Industrial Production Methods: While the laboratory synthesis route is well established, scaling up for industrial production may require optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity. Catalytic methods and flow chemistry are often employed for large-scale synthesis to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, to form more oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl groups within the benzamide or the tetrahydroisoquinoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the trifluoromethylbenzamide moiety.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as PCC or DMSO in combination with acid catalysts.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Varied reagents depending on the functional group being substituted, such as halogenation agents for electrophilic substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Varied substituted benzamide derivatives.
Scientific Research Applications
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide finds applications across multiple scientific disciplines:
Chemistry: Utilized in the synthesis of complex molecules due to its functional group diversity.
Biology: Potential as a biological probe or inhibitor for specific enzymes or receptors.
Medicine: Investigated for therapeutic potential, particularly in targeting diseases involving the central nervous system or metabolic pathways.
Industry: Applications in materials science for the development of novel polymers or as a precursor for advanced materials.
Mechanism of Action
The compound's mechanism of action is likely tied to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels relevant to its therapeutic or biological activity.
Pathways Involved: Could modulate signal transduction pathways, inhibit enzymatic activity, or alter cellular metabolic processes.
Comparison with Similar Compounds
Comparing N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide with other structurally similar compounds:
Uniqueness: Its specific combination of a sulfonyl tetrahydroisoquinoline with a trifluoromethylbenzamide sets it apart, offering a distinct balance of lipophilicity and electronic properties.
Similar Compounds: Include analogs with different substituents on the benzamide ring or variations in the tetrahydroisoquinoline core, such as N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-chlorobenzamide or N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide.
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-2-11-29(27,28)25-10-9-14-5-8-18(12-16(14)13-25)24-19(26)15-3-6-17(7-4-15)20(21,22)23/h3-8,12H,2,9-11,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBHRUYMUKKMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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